2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine

Übersicht

Beschreibung

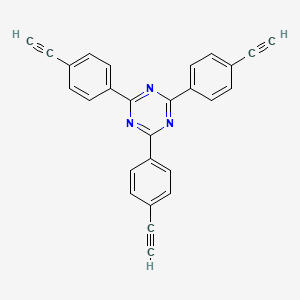

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine core substituted with three ethynylphenyl groups at the 2, 4, and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine typically involves the cyclotrimerization of ethynyl-substituted aromatic compounds. One common method includes the use of a metal catalyst, such as palladium or copper, to facilitate the cyclotrimerization reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or dimethylformamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl or carboxyl groups.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides.

Major Products:

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of partially or fully reduced triazine derivatives.

Substitution: Formation of halogenated or alkylated triazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine has several scientific research applications:

Materials Science: Used in the development of advanced materials, such as polymers and composites, due to its rigid structure and ability to form stable networks.

Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.

Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.

Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Wirkmechanismus

The mechanism of action of 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine largely depends on its application. In materials science, its rigid structure and ability to form π-conjugated systems contribute to its effectiveness in creating stable and conductive materials. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological applications, its mechanism would involve interactions with biological molecules, potentially affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

- 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine

- 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine

Comparison: 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-triazine has iodine substituents, making it more suitable for halogen bonding interactions, while 2,4,6-Tris(4-pyridyl)-1,3,5-triazine contains pyridyl groups, enhancing its coordination ability with metals. The ethynyl groups in this compound provide a balance of rigidity and electronic conjugation, making it particularly valuable in electronic and materials applications.

Biologische Aktivität

2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine (TEPT) is a compound characterized by a triazine core with ethynyl phenyl substituents. Its unique structure lends itself to various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of TEPT based on diverse research findings and case studies.

- Chemical Formula : CHN

- Molecular Weight : 381.43 g/mol

- CAS Number : 425629-22-7

- Appearance : Yellow to orange powder/crystals

- Purity : >98%

Antimicrobial Activity

A study synthesized a series of 2,4,6-trisubstituted triazines and evaluated their antimicrobial properties. Among the synthesized compounds, those structurally related to TEPT exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) for several analogues ranged from 6.25 to 12.5 μg/mL, indicating their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 6.25 | Antimicrobial |

| 3g | 12.5 | Antimicrobial |

| 3h | 6.25 | Antimicrobial |

| 3i | 12.5 | Antimicrobial |

| 3m | 6.25 | Antimicrobial |

| 3o | 12.5 | Antimicrobial |

| 3p | 6.25 | Antimicrobial |

Anticancer Activity

Research has indicated that TEPT derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, hybrids of triazines have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and cell cycle arrest at the G2/M phase . One specific derivative demonstrated a more potent inhibitory effect against cancer cell lines MGC-803, EC-109, and PC-3 than the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu).

Case Study: Apoptosis Induction

A notable study investigated the effects of a triazine hybrid on MGC-803 cells. The results indicated:

- Cell Cycle Arrest : The compound arrested the cell cycle at the G2/M phase.

- Morphological Changes : Significant changes were observed in cell morphology post-treatment.

- Apoptotic Markers : Increased expression of apoptosis-related proteins was noted, confirming the compound's role as an apoptosis inducer .

The biological activity of TEPT can be attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : TEPT has been linked to increased ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Cell Viability Reduction : MTT assays demonstrated a dose-dependent reduction in cell viability upon treatment with TEPT derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the ethynyl groups or the triazine core can significantly affect biological activity. For instance:

- Increasing electron-donating groups on the phenyl rings enhances antimicrobial efficacy.

- The spatial arrangement of substituents influences the compound's ability to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAOTGYMADTRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.